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Compound of Interest

Compound Name: Neuraminidase-IN-11

Cat. No.: B12397678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intellectual property

landscape, synthesis, and biological evaluation of neuraminidase inhibitors, a critical class of

antiviral drugs for the treatment of influenza. This document will use the well-established drug

Oseltamivir (Tamiflu®) as a primary case study to illustrate patent history and development,

while also exploring the novel inhibitor Neuraminidase-IN-11 (hypothetically N-caffeoyl-GABA)

to highlight ongoing research and discovery.

Introduction to Neuraminidase Inhibition
Influenza viruses, responsible for seasonal epidemics and occasional pandemics, possess two

key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Neuraminidase is a

crucial enzyme that facilitates the release of newly formed virus particles from infected host

cells by cleaving sialic acid residues from the cell surface. By blocking the action of

neuraminidase, inhibitors can prevent viral propagation and spread, thereby reducing the

severity and duration of illness.[1][2][3]

Intellectual Property and Patent Landscape: A Case
Study of Oseltamivir
Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza and serves

as an excellent example of the intellectual property lifecycle of a successful drug.
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2.1. Core Patents and Initial Filings:

The foundational patent for oseltamivir is U.S. Patent No. 5,763,483, assigned to Gilead

Sciences, which discloses the compound itself, its pharmaceutically acceptable salts, and its

use in treating influenza.[4] This patent was filed in the mid-1990s and established the primary

intellectual property protection for the drug. The commercialization rights were later exclusively

licensed to Hoffmann-La Roche in 1996.[1]

2.2. Patent Term and Expiration:

The original patents for oseltamivir began to expire in 2016, paving the way for generic

versions to enter the market.[1] The journey of oseltamivir's patent protection highlights the

importance of strategic patent filing and lifecycle management in the pharmaceutical industry.

2.3. Formulation and Manufacturing Patents:

Beyond the initial composition of matter patent, subsequent patents were filed to protect

specific formulations, such as granules for oral suspension, and various synthesis methods.

For instance, U.S. Patent No. 9,034,382 B2 covers a granule formulation of oseltamivir

phosphate.[5] These patents can extend the period of market exclusivity and protect

innovations in drug delivery and manufacturing.

Table 1: Key Patents Related to Oseltamivir
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Patent Number Title Key Claims

US 5,763,483 Carbocyclic compounds

Discloses (3R,4R,5S)-4-

acetylamino-5-amino-3(1-

ethylpropoxy)-1-cyclohexene-

1-carboxylic acid, ethyl ester.

[4]

US 9,034,382 B2

Oseltamivir phosphate granule

and preparation method

thereof

Claims a specific granule

formulation of oseltamivir

phosphate for oral suspension.

[5]

US 2008/0009639 A1

Preparation of Oseltamivir

Phosphate (tamiflu) and

Intermediates Starting from D-

glucose or D-xylose

Describes novel synthesis

processes for oseltamivir

phosphate.[6]

CN 103833570 A
Synthesis method of

oseltamivir

Discloses a synthesis route

starting from 1,3-butadienyl-3-

pentyl ether and 3-nitro-ethyl

acrylate.[7]

Synthesis of Neuraminidase Inhibitors
The chemical synthesis of neuraminidase inhibitors is a complex process that often involves

multiple stereospecific steps to achieve the desired biologically active isomer.

3.1. Oseltamivir Synthesis:

The commercial synthesis of oseltamivir historically starts from shikimic acid, a natural product

extracted from Chinese star anise.[8] This multi-step process involves several key

transformations, including esterification, ketalization, mesylation, and the formation of an

epoxide intermediate.[8][9]

More recent and alternative synthesis routes have been developed to address the reliance on a

natural starting material and to improve efficiency. These include methods starting from D-

mannitol or utilizing a Diels-Alder reaction.[7][9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/WO2016088010A1/en
https://patents.google.com/patent/US9034382B2/en
https://portal.unifiedpatents.com/patents/patent/US-20080009639-A1
https://patents.google.com/patent/CN103833570A/en
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://patents.google.com/patent/CN103833570B/en
https://patents.google.com/patent/CN103833570A/en
https://patents.google.com/patent/CN103833570B/en
https://pubs.acs.org/doi/abs/10.1021/jo101517g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.2. Hypothetical Synthesis of N-caffeoyl-GABA (Neuraminidase-IN-11):

While a specific patented synthesis for N-caffeoyl-GABA as a neuraminidase inhibitor is not

publicly available, a plausible synthetic route can be proposed based on standard organic

chemistry principles. The synthesis would likely involve the coupling of caffeic acid and

gamma-aminobutyric acid (GABA).

Caffeic Acid Activated Caffeic Acid
(e.g., Acyl Chloride)

Activation
(e.g., SOCl2)

N-caffeoyl-GABA

Amide Coupling

Gamma-Aminobutyric Acid (GABA) Amide Coupling

Click to download full resolution via product page

Figure 1: Hypothetical synthesis workflow for N-caffeoyl-GABA.

Experimental Protocols
4.1. Neuraminidase Inhibition Assay (Fluorometric):

This assay is a standard method to determine the inhibitory activity of a compound against

influenza neuraminidase.

Materials:

Influenza virus stock (e.g., H1N1, H3N2)

Neuraminidase inhibitor compounds (e.g., Oseltamivir carboxylate, N-caffeoyl-GABA)

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

Assay buffer (e.g., MES buffer with CaCl2)

Stop solution (e.g., Ethanol and NaOH)

96-well black microplates
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Fluorometer

Procedure:

Prepare serial dilutions of the inhibitor compounds in the assay buffer.

In a 96-well plate, add a standardized amount of influenza virus to each well, except for the

negative control wells.

Add the serially diluted inhibitor compounds to the respective wells.

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind

to the neuraminidase.

Add the MUNANA substrate to all wells and incubate at 37°C for a further period (e.g., 60

minutes). The neuraminidase will cleave the MUNANA, releasing the fluorescent product 4-

methylumbelliferone (4-MU).

Stop the reaction by adding the stop solution.

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission

wavelength of ~450 nm.

Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the

inhibitor that reduces neuraminidase activity by 50%.

Quantitative Data
The efficacy of neuraminidase inhibitors is quantified by their IC50 values against various

influenza strains. Lower IC50 values indicate higher potency.

Table 2: In Vitro Inhibitory Activity of Neuraminidase Inhibitors
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Compound Influenza Strain IC50 (nM) Reference(s)

Oseltamivir

Carboxylate
A/H1N1 0.92 - 2.5 [11][12]

Oseltamivir

Carboxylate
A/H3N2 0.67 - 0.96 [11][12]

Oseltamivir

Carboxylate
Influenza B 13 - 60 [11][12]

Zanamivir A/H1N1 0.92 [12]

Zanamivir A/H3N2 2.28 [12]

Zanamivir Influenza B 4.19 [12]

N-caffeoyl-GABA H5N1 (in vitro)

Significantly enhanced

vs. Chlorogenic acid,

less than Oseltamivir

[13]

Caffeic acid derivative

15d
N1 NA 8,500 [14]

Caffeic acid derivative

15d
N2 NA 7,200 [14]

Note: IC50 values can vary depending on the specific viral strain and the assay conditions

used.

Signaling Pathway and Mechanism of Action
Neuraminidase inhibitors act by mimicking the natural substrate of the enzyme, sialic acid.

They bind to the active site of the neuraminidase, preventing it from cleaving sialic acid

residues on the host cell surface. This leads to the aggregation of newly formed virus particles

at the cell surface, effectively halting their release and preventing the infection of new cells.
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Influenza Virus Lifecycle Mechanism of Inhibition
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Figure 2: Signaling pathway of influenza virus release and its inhibition by neuraminidase
inhibitors.

Conclusion
The development of neuraminidase inhibitors has been a major advancement in the fight

against influenza. The intellectual property journey of oseltamivir demonstrates the long and

complex process of bringing a drug to market, from initial discovery and patenting to

formulation and manufacturing innovations. Ongoing research into novel inhibitors, such as N-

caffeoyl-GABA, highlights the continuous effort to develop new antiviral strategies, potentially

targeting different binding sites or offering improved resistance profiles. A thorough

understanding of the patent landscape, synthesis methods, and evaluation protocols is

essential for researchers and drug development professionals working in this critical field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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